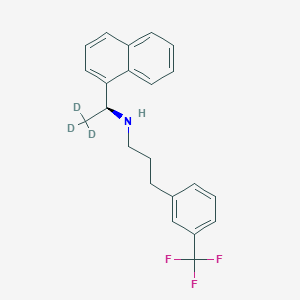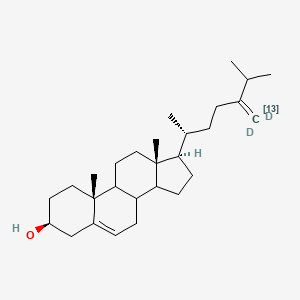
Midodrine-d6 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 3092-17-9 (unlabeled)
Scientific Research Applications
Transport Characteristics and Bioavailability
Midodrine, an oral drug for orthostatic hypotension, is almost entirely absorbed after oral administration and converted into its active form, DMAE. The intestinal H+-coupled peptide transporter 1 (PEPT1) plays a crucial role in transporting various peptide-like drugs. Studies have shown that midodrine can be a substrate for PEPT1, contributing to the high bioavailability of the drug. This indicates that PEPT1 transports midodrine and that amino acid modifications in DMAE can improve drug delivery (Tsuda et al., 2006).
Pharmacokinetic and Pharmacodynamic Effects
Research on midodrine's pharmacokinetic and pharmacodynamic effects reveals that it can influence blood pressure, the autonomic nervous system, and plasma natriuretic peptides. A study involving healthy volunteers showed that midodrine has sympatholytic influences independent of blood pressure, related to augmented venous return (Lamarre-Cliche et al., 2008).
Clinical Management of Hypotension
Midodrine is effectively used in clinical management for patients with orthostatic hypotension or hypotension secondary to other conditions or drug therapies. It has been shown to increase standing blood pressure and improve symptoms of orthostatism without cardiac stimulation. Midodrine is considered at least as effective as other sympathomimetic agents in managing orthostatic or secondary hypotension, representing a step towards optimal therapy (McTavish & Goa, 2012).
Therapeutic Role in Non-Azotemic Cirrhotic Patients with Ascites
Midodrine has shown effectiveness in reducing body weight and abdominal girth in non-azotemic cirrhotic patients with tense ascites, suggesting its potential role in managing such conditions (Ali et al., 2014).
Pharmacokinetic Study in Ascitic Patients
An LC-MS/MS assay was developed for the pharmacokinetics study of Midodrine and its active metabolite Desglymidodrine in ascitic patients. The study revealed significant differences in pharmacokinetic parameters between ascitic patients and healthy volunteers, highlighting the need for personalized therapy and dose adjustment in such conditions (Ali et al., 2015).
Use in ICU and Hospital Discharge
Midodrine's use as a vasopressor sparing agent in ICU settings has increased, with studies suggesting its efficacy in increasing mean arterial pressure and facilitating the weaning of vasopressors. A retrospective study at Mayo Clinic found a high prevalence of midodrine continuation in transitions of care, indicating its potential role in ICU and post-discharge management (Rizvi et al., 2019).
properties
Product Name |
Midodrine-d6 HCl |
|---|---|
Molecular Formula |
C12H12D6N2O4.HCl |
Molecular Weight |
296.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






